molecular formula C9H12N2OS2 B12929945 N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide

N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide

Cat. No.: B12929945
M. Wt: 228.3 g/mol
InChI Key: YUMRDEHSRABDEJ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method includes the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

Molecular Formula

C9H12N2OS2

Molecular Weight

228.3 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H12N2OS2/c1-9(2)7(4-14-9)11-8(12)6-3-13-5-10-6/h3,5,7H,4H2,1-2H3,(H,11,12)

InChI Key

YUMRDEHSRABDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)C2=CSC=N2)C

Origin of Product

United States

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